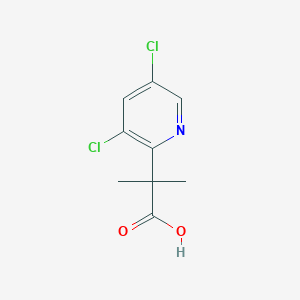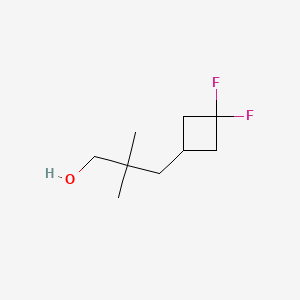
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is a fluorinated organic compound with the molecular formula C9H16F2O This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group attached to a dimethylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with appropriate reagents. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at elevated pressure.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropane.
Substitution: Products depend on the nucleophile used, such as 3-(3-methoxycyclobutyl)-2,2-dimethylpropan-1-ol when using sodium methoxide.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: Similar structure but lacks the dimethylpropanol moiety.
3-(3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the additional methyl groups on the propanol moiety.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is unique due to the combination of the cyclobutyl ring with fluorine substitutions and the dimethylpropanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H16F2O |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)3-7-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3 |
InChI Key |
YGWMFMNICDDGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC(C1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


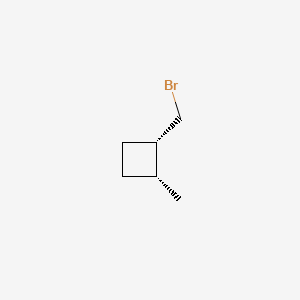




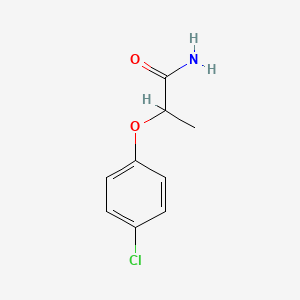

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

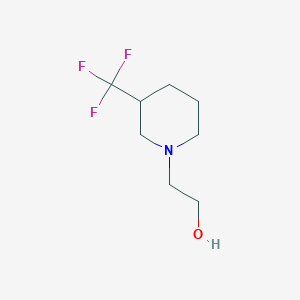
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
